Cas no 149003-01-0 (Dexrazoxane hydrochloride)

Dexrazoxane hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Dexrazoxane hydrochloride
- (S)-4,4'-(1-Methyl-1,2-ethanediyl)bis-2,6-piperazinedione hydrochloride
- Dexrazoxane HCl (ICRF-187, ADR-529)
- ICRF-187 hydrochloride
- Dexrazoxane HCl
- ICRF-187 (ADR-529) HCl
- Dexrazoxane hydrochloride (ICRF-187, ADR-529)
- 4,4'-[(1S)-1-methyl-1,2-ethanediyl]bis-2,6-piperazinedione, hydrochloride (1:1)
- Totect
- Cardioxane
- Zinecard
- Savene
- Dexrazoxane (Hydrochloride)
- 5346058Q7S
- 4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione hydrochloride
- (S)-4,4'-(propane-1,2-diyl)bis(piperazine-2,6-dione) hydrochloride
- ICRF 187 hydrochloride
- TopoTect
- 2,6-Piper
- Razoxane (+)-form hydrochloride [MI]
- KDX-0811
- SW220147-1
- (+)-Razoxane hydrochloride
- DTXCID9086643
- Zinecard (TN)
- ICRF-187
- HY-110075
- Razoxane hydrochloride, (S)-
- ICRF-187 (hydrochloride);ADR-529 (hydrochloride);NSC-169780 (hydrochloride)
- 2,6-Piperazinedione, 4,4'-(1-methyl-1,2-ethanediyl)bis-, hydrochloride, (S)-
- Dexrazoxane hydrochloride [ORANGE BOOK]
- Dexrazoxane (monohydrochloride)
- 4,4'-(2S)-propane-1,2-diyldipiperazine-2,6-dione hydrochloride
- AS-16976
- UNII-5346058Q7S
- DTXSID60164152
- SCHEMBL18188
- ADR-529 hydrochloride
- Totect (TN)
- Q27121988
- Cardioxan
- (S)-4,4'-(Propane-1,2-diyl)bis(piperazine-2,6-dione) xhydrochloride
- Dexrazoxane hydrochloride [WHO-DD]
- CHEMBL1200778
- Dexrazoxane HCl (ICRF-187; ADR-529)
- C11H17ClN4O4
- CCG-267515
- 4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;hydrochloride
- CS-0032917
- Dexrazoxane for Injection
- C72836
- AKOS015900046
- 2,6-Piperazinedione, 4,4'-((1S)-1-methyl-1,2-ethanediyl)bis-, hydrochloride (1:1)
- 149003-01-0
- Dexrazoxane hydrochloride [VANDF]
- Savene (TN)
- Hydrochloride, Dexrazoxane
- CHEBI:50224
- Cardioxane hydrochloride
- s1222
- D07807
- 1263283-43-7
- AC-9014
- NSC-169780 hydrochloride
-
- MDL: MFCD00912156
- Inchi: 1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H/t7-;/m0./s1
- InChI Key: BIFMNMPSIYHKDN-FJXQXJEOSA-N
- SMILES: Cl[H].O=C1C([H])([H])N(C([H])([H])C(N1[H])=O)[C@@]([H])(C([H])([H])[H])C([H])([H])N1C([H])([H])C(N([H])C(C1([H])[H])=O)=O
Computed Properties
- Exact Mass: 304.09400
- Monoisotopic Mass: 304.093833
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 404
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 98.8
Experimental Properties
- Color/Form: No data available
- Melting Point: 193 deg C
- Boiling Point: 531.5°C at 760 mmHg
- Flash Point: 275.3°C
- Solubility: 生物体外In Vitro:DMSO溶解度50 mg/mL(Need ultrasonic)H2O20 mg/mL(Need ultrasonic)In Vivo:请根据您的实验动物和给药方式选择适当的溶解方案。以下溶解方案都请先按照生物体外In Vitro方式配制澄清的储备液,再依次添加助溶剂:——为保证实验结果的可靠性,澄清的储备液可以根据储存条件,适当保存;体内实验的工作液,建议您现用现配,当天使用;
- PSA: 98.82000
- LogP: -1.37290
- Vapor Pressure: No data available
Dexrazoxane hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:4°C, protect from light
Dexrazoxane hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6467-10 mg |
Dexrazoxane HCl |
149003-01-0 | 99.80% | 10mg |
¥442.00 | 2022-02-28 | |
DC Chemicals | DCAPI1475-1 g |
Dexrazoxane Hydrochloride |
149003-01-0 | >99% | 1g |
$800.0 | 2022-02-28 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012412-250mg |
Dexrazoxane hydrochloride |
149003-01-0 | 99% | 250mg |
¥1294 | 2024-05-25 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6467-1 mL * 10 mM (in DMSO) |
Dexrazoxane HCl |
149003-01-0 | 99.80% | 1 mL * 10 mM (in DMSO) |
¥315.00 | 2022-02-28 | |
TRC | D271540-250mg |
Dexrazoxane Hydrochloride Salt |
149003-01-0 | 250mg |
$781.00 | 2023-05-18 | ||
DC Chemicals | DCAPI1475-250 mg |
Dexrazoxane Hydrochloride |
149003-01-0 | >99% | 250mg |
$400.0 | 2022-02-28 | |
S e l l e c k ZHONG GUO | S1222-10mM (1mL in DMSO) |
Dexrazoxane HCl (ICRF-187) |
149003-01-0 | 97% | 10mM (1mL in DMSO) |
¥734.11 | 2023-09-16 | |
S e l l e c k ZHONG GUO | S1222-50mg |
Dexrazoxane HCl (ICRF-187) |
149003-01-0 | 97% | 50mg |
¥2232.24 | 2023-09-16 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012412-10mg |
Dexrazoxane hydrochloride |
149003-01-0 | 99% | 10mg |
¥125 | 2024-05-25 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012412-50mg |
Dexrazoxane hydrochloride |
149003-01-0 | 99% | 50mg |
¥420 | 2024-05-25 |
Dexrazoxane hydrochloride Related Literature
-
Anna Jirkovská-Vávrová,Jaroslav Roh,Olga Len?ová-Popelová,Eduard Jirkovsky,Kate?ina Hru?ková,Eli?ka Pot??ková-Macková,Hana Jansová,Pavlína Ha?ková,Pavla Martinková,Tomá? Eisner,Marek Kratochvíl,Jan ??s,Miloslav Machá?ek,Lucie Vostatková-Tichotová,Vladimír Ger?l,Danuta S. Kalinowski,Mark T. Muller,Des R. Richardson,Kate?ina Vávrová,Martin ?těrba,Tomá? ?im?nek Toxicol. Res. 2015 4 1098
Additional information on Dexrazoxane hydrochloride
Dexrazoxane Hydrochloride (CAS No. 149003-01-0): A Comprehensive Overview of Its Properties and Applications
Dexrazoxane hydrochloride (CAS No. 149003-01-0) is a cardioprotective agent widely recognized for its role in mitigating the adverse effects of certain chemotherapeutic drugs. As a derivative of ethylenediaminetetraacetic acid (EDTA), this compound has garnered significant attention in both clinical and research settings due to its unique mechanism of action and therapeutic benefits.
The chemical structure of dexrazoxane hydrochloride features a bis-dioxopiperazine ring, which enables it to chelate iron and prevent the formation of harmful free radicals. This property is particularly valuable in oncology, where it is used to protect the heart from the cardiotoxic effects of anthracycline-based chemotherapy agents like doxorubicin. Researchers and healthcare professionals often search for "dexrazoxane hydrochloride mechanism of action" or "dexrazoxane hydrochloride side effects" to better understand its clinical profile.
In recent years, the demand for dexrazoxane HCl has surged, driven by the increasing prevalence of cancer and the need for safer treatment protocols. Studies have explored its potential in reducing chemotherapy-induced cardiotoxicity, a topic frequently queried in medical forums and search engines. Additionally, its off-label uses, such as in the treatment of extravasation injuries, have sparked interest among clinicians.
From a pharmaceutical perspective, dexrazoxane hydrochloride is formulated as a lyophilized powder for intravenous administration. Its stability, solubility, and compatibility with other drugs are critical factors for compounding pharmacists. Queries like "dexrazoxane hydrochloride solubility" or "dexrazoxane hydrochloride stability" reflect the practical concerns of professionals working with this compound.
The global market for dexrazoxane hydrochloride is influenced by advancements in cancer therapy and the growing emphasis on personalized medicine. Regulatory approvals, such as those from the FDA and EMA, have further solidified its position in clinical practice. Patients and caregivers often search for "dexrazoxane hydrochloride price" or "dexrazoxane availability" to access this vital medication.
Ongoing research continues to uncover new dimensions of dexrazoxane HCl, including its potential antioxidant properties and applications beyond oncology. As the scientific community delves deeper into its pharmacodynamics, dexrazoxane hydrochloride remains a subject of intense study and discussion in peer-reviewed journals and conferences.
In summary, dexrazoxane hydrochloride (CAS No. 149003-01-0) stands as a pivotal compound in modern medicine, offering cardioprotection and expanding therapeutic possibilities. Its multifaceted role underscores the importance of continued research and education to maximize its benefits for patients worldwide.
149003-01-0 (Dexrazoxane hydrochloride) Related Products
- 74879-13-3(1,5-Dimethylpiperazin-2-one)
- 21416-67-1(Razoxane)
- 24584-09-6(Dexrazoxane)
- 1068149-98-3((R)-1-Ethyl-5-methylpiperazin-2-one)
- 1068149-94-9((5S)-1,5-dimethylpiperazin-2-one)
- 1000577-11-6(1-Ethyl-5-methylpiperazin-2-one)
- 877632-03-6(N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-4-methoxybenzamide)
- 292058-69-6(N-(4-acetylphenyl)-2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide)
- 2137671-13-5({[2-(1-Ethoxyethenyl)-4-methoxyphenyl]methyl}(propyl)amine)
- 1354007-27-4([1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester)
